BENGHE Foundational & Exploratory

Check Availability & Pricing

Part 1: ARV-766 (Luxdegalutamide) - An
Androgen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DB-766

Cat. No.: B1669854

Introduction

ARV-766 (Luxdegalutamide) is an orally bioavailable, second-generation PROTAC designed for
the targeted degradation of the androgen receptor (AR).[1] Developed by Arvinas, ARV-766 is
under investigation for the treatment of metastatic castration-resistant prostate cancer
(mCRPC).[1] It represents a significant therapeutic advancement over traditional AR inhibitors
by eliminating the AR protein, thereby addressing key mechanisms of drug resistance.[1]

Core Mechanism of Action: PROTAC-Mediated Protein
Degradation

As a heterobifunctional molecule, ARV-766 is composed of a ligand that binds to the androgen
receptor and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[2] This
unique structure allows ARV-766 to act as a molecular bridge, inducing proximity between the
AR and the E3 ligase. This proximity facilitates the formation of a ternary complex, which
triggers the ubiquitination of the AR.[3] The polyubiquitinated AR is then recognized and
degraded by the proteasome, the cell's natural protein disposal machinery.[3] Following
degradation of the AR, ARV-766 is released and can engage another AR molecule, acting in a
catalytic manner.
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Caption: Mechanism of action of ARV-766 as a PROTAC androgen receptor degrader.

Efficacy Against Wild-Type and Mutant Androgen
Receptors

A critical feature of ARV-766 is its potent activity against both wild-type AR and clinically
relevant AR ligand-binding domain (LBD) mutants.[4] These mutations, such as L702H, H875Y,
and T878A, are known to confer resistance to standard-of-care androgen-deprivation therapies.
[4] The ability of ARV-766 to degrade these mutant forms of the AR provides a promising
strategy to overcome acquired resistance in mCRPC.

Quantitative Data
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Parameter Cell Line Value Notes
Half-maximal
degradation

DCso (Degradation) VCaP <1 nM concentration in wild-
type VCaP cells.[5][6]
[7]
Half-maximal

. . inhibitory

ICso (Proliferation) VCaP 11.5 nM )
concentration for cell
proliferation.[8]
Half-maximal

] ] inhibitory

ICso (Proliferation) LNCaP 2.8 nM )
concentration for cell
proliferation.[8]

Parameter Model Value Notes
Maximum observed

) Murine Xenograft degradation of AR at
Dmax (Degradation) >90% o
Models efficacious doses.[5]

[6]1°]

Oral Bioavailability Mouse 67%

Oral Bioavailability Rat 44%

Oral Bioavailability Dog 31%

Oral Bioavailability Monkey 99%

Clinical Trial Dosing

Human (Phase 1/2)

100 mg or 300 mg

daily

Recommended doses
for Phase 2
expansion.[2][10]

Experimental Protocols
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Objective: To quantify the dose-dependent degradation of the androgen receptor in prostate

cancer cells following treatment with ARV-766.

Materials:

Prostate cancer cell lines (e.g., VCaP, LNCaP).

Complete cell culture medium (e.g., DMEM with 10% FBS).

ARV-766 stock solution (in DMSO).

Vehicle control (DMSO).

Phosphate-buffered saline (PBS).

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
BCA protein assay Kkit.

Laemmli sample buffer.

SDS-PAGE gels, running buffer, and transfer buffer.

PVDF membranes.

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

Primary antibodies: Rabbit anti-AR, Mouse anti-GAPDH (loading control).
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
Enhanced chemiluminescence (ECL) substrate.

Chemiluminescence imaging system.

Protocol:

Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at
the time of harvest. Allow cells to adhere for 24 hours.
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Compound Treatment: Prepare serial dilutions of ARV-766 in complete culture medium.
Aspirate the medium from the cells and replace it with the medium containing various
concentrations of ARV-766 or vehicle control. Incubate for the desired time period (e.g., 18-
24 hours).

Cell Lysis: Aspirate the treatment medium and wash the cells twice with ice-cold PBS. Add
100-150 pL of ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a
microcentrifuge tube and incubate on ice for 30 minutes, vortexing periodically.

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer
the supernatant to a new tube and determine the protein concentration using a BCA assay
according to the manufacturer's instructions.

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add
Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5
minutes.

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 pg) into the
wells of an SDS-PAGE gel. Perform electrophoresis to separate the proteins. Transfer the
separated proteins to a PVDF membrane.

Immunoblotting:
o Block the membrane in blocking buffer for 1 hour at room temperature.

o Incubate the membrane with primary antibodies against AR and GAPDH overnight at 4°C
with gentle agitation.

o Wash the membrane three times with TBST for 10 minutes each.

o Incubate the membrane with the corresponding HRP-conjugated secondary antibodies for
1 hour at room temperature.

o Wash the membrane three times with TBST for 10 minutes each.

Detection and Analysis: Apply ECL substrate to the membrane and capture the
chemiluminescent signal using an imaging system. Quantify the band intensities and
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Caption: Experimental workflow for assessing ARV-766-mediated AR degradation via Western
Blot.

Obijective: To evaluate the in vivo efficacy of orally administered ARV-766 in inhibiting the
growth of prostate cancer xenografts.

Materials:

e Immunocompromised mice (e.g., male nude mice).

» Prostate cancer cells (e.g., VCaP).

o Matrigel.

e ARV-766 formulation for oral gavage.

» Vehicle control for oral gavage.

» Calipers for tumor measurement.

o Standard animal housing and care facilities.

Protocol:

o Cell Preparation and Implantation: Harvest prostate cancer cells and resuspend them in a
mixture of PBS and Matrigel (1:1 ratio). Subcutaneously inject the cell suspension into the
flank of each mouse.

e Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a
predetermined size (e.g., 150-200 mms3), randomize the mice into treatment and control
groups.

o Dosing: Administer ARV-766 or vehicle control to the respective groups via oral gavage daily
for the duration of the study.

e Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with
calipers two to three times per week and calculate the tumor volume. Monitor the body
weight of the mice as an indicator of toxicity.
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» Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a
predetermined time point), euthanize the mice. Excise the tumors for pharmacodynamic
analysis (e.g., Western blot for AR levels).

Part 2: DB766 - An Antiprotozoal Agent
Introduction and Mechanism of Action

DB766 is a bis-arylimidamide compound with potent antiprotozoal activity, particularly against
Leishmania species, the causative agents of leishmaniasis.[11] Its mechanism of action is not
fully elucidated but is known to differ significantly from ARV-766. Studies suggest that DB766's
antileishmanial action involves the parasite's sterol metabolism.[12] Resistance to DB766 in
Leishmania donovani has been linked to a dramatic reduction in the expression of
CYP5122A1, a cytochrome P450 enzyme involved in ergosterol metabolism.[12] This suggests
that CYP5122A1 may be a target of or play a role in the activity of DB766.

Suantitative [

Parameter Organism Value

Leishmania donovani
ICso _ _ 0.036 pM[12][13]
(intracellular amastigotes)

Leishmania amazonensis
ICso _ <0.1 puM[13]
(intracellular)

Leishmania major
ICso0 ) <0.1 uM[13]
(intracellular)

This guide provides a comprehensive overview of the mechanism of action, quantitative data,
and experimental protocols for ARV-766, a clinically relevant androgen receptor degrader, while
also clarifying its distinction from the antiprotozoal compound DB766.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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